(R)-3-[(R)-3-hydroxybutanoyloxy]butanoic acid
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Overview
Description
®-3-(®-3-Hydroxybutanoyloxy)butanoate is an organic compound that belongs to the class of esters It is characterized by the presence of two butanoate groups, one of which is esterified with a hydroxybutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(®-3-Hydroxybutanoyloxy)butanoate typically involves the esterification of ®-3-hydroxybutanoic acid with ®-3-hydroxybutanoic acid. This reaction can be catalyzed by acid catalysts such as sulfuric acid or by enzymatic methods using lipases. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of ®-3-(®-3-Hydroxybutanoyloxy)butanoate can be achieved through continuous flow processes. These processes involve the use of microreactors that allow for precise control of reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
®-3-(®-3-Hydroxybutanoyloxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
®-3-(®-3-Hydroxybutanoyloxy)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a precursor for the biosynthesis of other biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug for delivering active pharmaceutical ingredients.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of specialty chemicals .
Mechanism of Action
The mechanism of action of ®-3-(®-3-Hydroxybutanoyloxy)butanoate involves its hydrolysis to release ®-3-hydroxybutanoic acid, which can then participate in various metabolic pathways. The compound acts as a substrate for enzymes involved in ester hydrolysis, leading to the formation of its constituent acids. These acids can then be further metabolized or utilized in biosynthetic processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl butanoate
- Ethyl butanoate
- Butyl butanoate
Comparison
®-3-(®-3-Hydroxybutanoyloxy)butanoate is unique due to its dual ester functionality and the presence of chiral centers, which impart specific stereochemical properties.
Conclusion
®-3-(®-3-Hydroxybutanoyloxy)butanoate is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Further studies are needed to fully explore its applications and mechanisms of action.
Properties
CAS No. |
1117-10-8 |
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Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(3R)-3-[(3R)-3-hydroxybutanoyl]oxybutanoic acid |
InChI |
InChI=1S/C8H14O5/c1-5(9)3-8(12)13-6(2)4-7(10)11/h5-6,9H,3-4H2,1-2H3,(H,10,11)/t5-,6-/m1/s1 |
InChI Key |
RILHUWWTCSDPAN-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@H](CC(=O)O[C@H](C)CC(=O)O)O |
SMILES |
CC(CC(=O)OC(C)CC(=O)O)O |
Canonical SMILES |
CC(CC(=O)OC(C)CC(=O)O)O |
Synonyms |
3R-(3R-hydroxybutyryloxy)butyric acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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